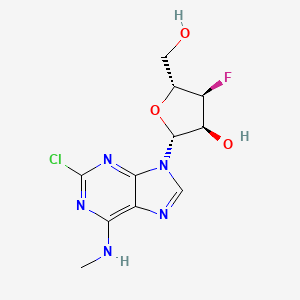
(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl), nucleophiles such as sodium azide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles to create different analogs.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, nucleoside analogs like this compound are often studied for their interactions with enzymes and nucleic acids. They can serve as probes to understand biological processes at the molecular level.
Medicine
In medicine, this compound could be investigated for its potential antiviral or anticancer properties. Nucleoside analogs are known to interfere with viral replication and DNA synthesis, making them valuable in drug development.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action for nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways would depend on the exact structure and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral drug.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
What sets (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol apart is its unique combination of functional groups and stereochemistry, which could result in distinct biological activities and therapeutic potential.
Properties
CAS No. |
122654-31-3 |
|---|---|
Molecular Formula |
C11H13ClFN5O3 |
Molecular Weight |
317.70 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13ClFN5O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
DUOQYMIAHQYRQT-QYYRPYCUSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















